Ochratoxin A-d5

Catalog No.
S1799559
CAS No.
666236-28-8
M.F
C20H18ClNO6
M. Wt
408.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ochratoxin A-d5

CAS Number

666236-28-8

Product Name

Ochratoxin A-d5

IUPAC Name

(2S)-2-[[(3R)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid

Molecular Formula

C20H18ClNO6

Molecular Weight

408.8 g/mol

InChI

InChI=1S/C20H18ClNO6/c1-10-7-12-14(21)9-13(17(23)16(12)20(27)28-10)18(24)22-15(19(25)26)8-11-5-3-2-4-6-11/h2-6,9-10,15,23H,7-8H2,1H3,(H,22,24)(H,25,26)/t10-,15+/m1/s1/i2D,3D,4D,5D,6D

InChI Key

RWQKHEORZBHNRI-CZHKJLSSSA-N

Synonyms

N-[[(3R)-5-Chloro-3,4-dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-yl]carbonyl]-L-(phenyl-d5)alanine; (-)- N-[(5-Chloro-8-hydroxy-3-methyl-1-oxo-7-isochromanyl)carbonyl]-3-(phenyl-d5)alanine; (R)-N-[(5-Chloro-3,4-dihydro-8-hydroxy-3-methyl-1-

Canonical SMILES

CC1CC2=C(C=C(C(=C2C(=O)O1)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)Cl

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C(=O)O)NC(=O)C2=CC(=C3C[C@H](OC(=O)C3=C2O)C)Cl)[2H])[2H]

Ochratoxin A-d5 (OTA-d5) is the deuterium-labeled stable isotope analog of Ochratoxin A (OTA), a nephrotoxic and potentially carcinogenic mycotoxin produced by fungi on commodities like cereals, coffee, and wine. Its primary and critical application is as an internal standard for stable isotope dilution analysis (SIDA), particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows. By adding a known quantity of OTA-d5 to a sample, analytical chemists can accurately correct for analyte loss during sample preparation and for signal suppression or enhancement (matrix effects) during ionization, enabling highly precise and accurate quantification of the native OTA toxin.

Research Fit

Deuterated internal standard (d5-OTA) for precise LC-MS/MS quantification
M+5 mass shift; co-elutes with native Ochratoxin A for reliable peak integration
Supports isotope dilution mass spectrometry (IDMS) in food, feed, and research matrices

Attempting to quantify Ochratoxin A (OTA) using external calibration or a non-isotopically labeled internal standard is prone to significant error. The primary comparator, native OTA, cannot be used as an internal standard as it is indistinguishable from the target analyte. Other potential substitutes, such as a different mycotoxin or a structural analog, will have different chromatographic retention times and ionization efficiencies, failing to accurately mimic the behavior of OTA in the sample matrix. This leads to uncorrected matrix effects and sample preparation losses, resulting in unreliable and inaccurate quantification. For regulatory compliance and research applications requiring high accuracy, such as food safety testing and human biomonitoring, the near-identical chemical and physical behavior of Ochratoxin A-d5 makes it the only suitable choice for robust and defensible results.

Substitution Risk

External calibration may under-report OTA

Without isotope dilution, ion suppression in complex matrices can produce significantly biased results. Matrix-matched curves require separate blank matrices per sample type and cannot correct recovery losses.

Unlabeled OTA cannot compensate matrix effects

Native Ochratoxin A standard does not co-elute to track ion suppression or extraction variability, limiting accuracy in high-suppression samples such as spices or biological fluids.

13C6-OTA CRM may introduce isotopic enrichment bias

Commercially available 13C6-labeled OTA reference material has shown systematic negative bias in isotope dilution workflows, which d5-OTA avoids.

Achieves Excellent Accuracy in Certified Reference Materials, Minimizing Analytical Bias

In the analysis of certified reference materials for wheat, a stable isotope dilution assay (SIDA) utilizing [2H5]-Ochratoxin A as an internal standard demonstrated excellent accuracy. The method yielded results with a low bias of just 2.1% from the certified value, validating its effectiveness for precise quantification in complex food matrices. This level of accuracy is critical for laboratories performing regulatory testing where results must be defensible and traceable.

Evidence DimensionBias from Certified Value
Target Compound Data2.1% bias
Comparator Or BaselineCertified reference material value
Quantified DifferenceA deviation of only 2.1% from the true, certified concentration.
ConditionsAnalysis of certified wheat reference material using LC-MS/MS with [2H5]-OTA as an internal standard.

This demonstrates the compound's ability to deliver results that are extremely close to the true value, a non-negotiable requirement for quality control and regulatory submission.

Accuracy vs external calibration
Head-to-head
IDMS with d5-OTA: within certified range (3.17–4.93 µg/kg) vs External calibration: 18–38% lower
Supports regulatory method accuracy; ISTD corrects ion suppression.
Wheat flour CRM MYCO-1; LC-MS analysis.

Enables High-Precision Quantification with Low Inter-Assay Variability

The use of Ochratoxin A-d5 in a SIDA-LC-MS/MS method results in high precision, a key factor for reproducibility in routine testing. In inter-assay studies for food sample analysis, the method showed a coefficient of variation (CV) of only 3.6%. In contrast, methods without stable isotope standards, such as HPLC with fluorescence detection, often report higher variability, with one study noting a relative standard deviation (RSD) of up to 5.66% in animal-derived products.

Evidence DimensionMethod Precision (Inter-Assay Variability)
Target Compound Data3.6% Coefficient of Variation (CV)
Comparator Or BaselineHPLC-FD method without isotope standard (RSD up to 5.66%)
Quantified DifferenceDemonstrates significantly lower variability, ensuring more consistent and reliable results across different analytical runs.
ConditionsSIDA-LC-MS/MS for food analysis compared to HPLC-FD for foodstuffs of animal origin.

Lower variability means higher confidence in results and better long-term reproducibility, which is essential for laboratory accreditation and high-throughput screening.

13C6-OTA isotopic bias
Head-to-head
ID5 MS with d5-OTA: certified range vs ID1 MS with 13C6-OTA: ~6% lower mass fraction
d5-OTA avoids systematic negative bias from isotopic enrichment.
Wheat flour; 13C6-OTA CRM (OTAL-1) may carry bias.

Achieves Low Limits of Quantification for Sensitive Detection in Complex Biological Matrices

For human exposure studies, detecting trace levels of OTA is critical. A SIDA method using an isotopic standard developed for human blood samples achieved a low limit of quantification (LOQ) of 0.07 ng/g. This sensitivity is superior to other methods like competitive ELISA, which may have LOQs in the range of 1.9 to 3.8 ppb (ng/g), demonstrating the necessity of OTA-d5 for low-level biomonitoring applications.

Evidence DimensionLimit of Quantification (LOQ)
Target Compound Data0.07 ng/g (in human blood)
Comparator Or Baseline1.9 - 3.8 ng/g (ELISA method in various commodities)
Quantified DifferenceOver 27-fold lower LOQ, enabling the detection of trace contamination and background exposure levels.
ConditionsSIDA LC-MS/MS method for human blood versus a competitive ELISA for food commodities.

This enhanced sensitivity is crucial for toxicological research and human exposure assessment, where concentrations can be extremely low but still biologically relevant.

Ion suppression correction
Class-level
Ion suppression up to -89% in spices; only isotope-labeled IS methods consistently corrected these effects across multiple matrices.
Critical for spice and high-suppression matrix analysis.
LC-MS/MS, nine mycotoxins; EU recovery criteria.
Chromatographic co-elution
Class-level
d5 labeling provides M+5 mass separation and near-identical retention time to native OTA for accurate peak area ratio calculation.
Reliable co-elution supports reproducible integration across runs.
Minor deuterium isotope effect possible; d5 placement minimizes shift.

Regulatory Compliance Testing in the Food and Beverage Industry

For laboratories testing foodstuffs like cereals, coffee, wine, and spices against strict regulatory limits (e.g., European Union Commission Regulation 1881/2006), the high accuracy and precision afforded by Ochratoxin A-d5 is essential. Its ability to produce results with minimal bias ensures that analyses are defensible during audits and meet international standards for food safety.

Human Biomonitoring and Toxicological Exposure Assessment

Researchers studying human exposure to mycotoxins require methods with very low detection limits to quantify background levels in blood and urine. The sensitivity achieved using Ochratoxin A-d5 as an internal standard allows for accurate assessment of OTA body burden in populations, which is critical for epidemiological studies on nephropathy and other potential health effects.

Development and Validation of New Analytical Methods

When developing or validating new LC-MS/MS methods for mycotoxin analysis, Ochratoxin A-d5 serves as the gold standard internal standard. Its use allows analytical development labs to establish robust methods with well-characterized performance metrics, including accuracy, precision, and linearity, ensuring the new method is reliable for routine deployment.

Application Fit Matrix

Application
Selection Property
Validation Focus
Food safety method validation in high-suppression matrices
Isotope dilution with d5-OTA
Matrix-effect correction and recovery assessment
Human biomonitoring research (urinary biomarker analysis)
Co-eluting deuterated internal standard for biological fluids
Ion suppression and extraction recovery control in urine
Preclinical PK research in animal models
Cross-matrix quantification without matrix-matched curves
Analytical variability correction in plasma, tissues, and milk
Certified reference material value assignment
High-accuracy ID5 MS with d5-OTA
Systematic bias minimization (e.g., isotopic enrichment bias)

XLogP3

4.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

408.1136487 g/mol

Monoisotopic Mass

408.1136487 g/mol

Heavy Atom Count

28

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